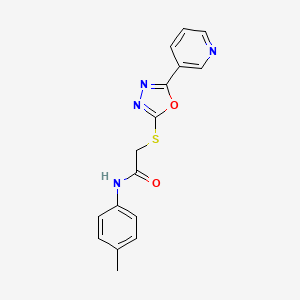

2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c1-11-4-6-13(7-5-11)18-14(21)10-23-16-20-19-15(22-16)12-3-2-8-17-9-12/h2-9H,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUHHTCXVBBJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves the following steps:

Formation of 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Thioether formation: The oxadiazole ring is then reacted with a thiol to form the thioether linkage.

Acetamide formation: Finally, the compound is acylated with p-tolyl acetic acid to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reaction

A prominent method involves a 1,3-dipolar cycloaddition between a thioacetamide derivative (dipolarophile) and a nitrile oxide generated in situ .

-

Reagents : N-aryl-2-thiocyanatoacetamide, substituted N-hydroxybenzimidoyl chloride, triethylamine (base).

-

Conditions : Ethanol medium, room temperature.

-

Yield : Excellent yields reported (up to 97% in related oxadiazole syntheses) .

Oxidative Cyclization

Another approach uses oxidative cyclization of acylthiosemicarbazides or hydrazides with strong oxidants:

-

Oxidizing Agents : 1,3-dibromo-5,5-dimethylhydantoin (high-yield method) .

-

Conditions : Alkaline medium, presence of KI.

Alkylation/Acylation of Mercapto Groups

Alkylation reactions with alkyl halides (e.g., ethyl iodide, benzyl chloride) or acyl halides (e.g., chloroacetyl chloride) can modify the mercapto group :

-

Conditions : Ethanol, catalytic triethylamine.

Chemical Reactions Involving the Compound

The compound exhibits reactivity typical of thioacetamides and oxadiazoles, enabling diverse transformations:

Hydrolysis of Thioacetamide Group

The thioacetamide group undergoes hydrolysis under basic conditions:

-

Reaction :

-

Conditions : Aqueous NaOH, elevated temperature.

Nucleophilic Substitution at Sulfur

The thioether linkage is susceptible to nucleophilic substitution :

-

Reaction :

-

Conditions : Polar aprotic solvents (e.g., DMF), appropriate nucleophile (e.g., NH₃).

Oxidation Reactions

The oxadiazole ring may undergo oxidation or ring-opening under harsh conditions:

-

Agents : Strong oxidants (e.g., KMnO₄, H₂O₂).

Electrophilic Substitution on Pyridine Ring

The pyridine moiety can participate in electrophilic substitution if activated by electron-donating groups:

Reaction Conditions and Optimization

Table 1: Comparison of Synthesis Methods

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields. The characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Numerous studies have explored the anticancer potential of oxadiazole derivatives, including those with pyridine moieties. For instance, compounds featuring the 1,3,4-oxadiazole structure have demonstrated significant inhibitory effects on cancer cell lines. In one study, derivatives were synthesized and tested against gastric cancer cell lines, showing promising telomerase inhibitory activity . Specifically, compounds with similar structures exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents.

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit antimicrobial properties. The presence of the pyridine ring enhances the interaction with microbial targets. Studies have confirmed that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

Compounds containing oxadiazole rings have also been investigated for their anti-inflammatory properties. These derivatives can modulate inflammatory pathways and have shown efficacy in reducing inflammation in various biological models .

Photophysical Properties

The unique structural features of 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide allow it to exhibit interesting photophysical properties. This makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound's ability to absorb and emit light at specific wavelengths can be harnessed for developing advanced materials.

Sensor Development

Due to its electronic properties, this compound is also being explored for use in chemical sensors. The ability to selectively interact with certain analytes can enable its application in detecting environmental pollutants or biological markers .

Case Studies

Mechanism of Action

The mechanism by which 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects would depend on its specific application. For instance, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in materials science, its mechanism would relate to its physical properties and interactions with other materials.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical/biological properties:

Physicochemical Properties

- Melting Points: The target compound’s analogs show a wide range of melting points (e.g., 133–140°C for thiadiazoles in vs. >265°C for phthalazinone derivatives in ). The pyridinyl group may lower melting points compared to bulkier substituents like phthalazinone due to reduced crystallinity .

- Synthetic Yields : Thiadiazole derivatives () are synthesized in moderate yields (68–88%), while oxadiazole intermediates () achieve 97% purity, suggesting efficient synthetic routes for the target compound’s class .

Structure-Activity Relationships (SAR)

- Electron-Donating/Withdrawing Groups : Halogens (e.g., Cl in Compound 154) enhance anticancer activity, while EDGs like methoxy (, 5k ) may reduce potency by destabilizing receptor interactions .

- Heterocyclic Substituents : Pyridinyl groups (as in the target compound) could mimic adenine in ATP-binding pockets, improving kinase inhibition compared to phenyl or benzofuran substituents .

- Thioacetamide Linkage : The thioether bridge in analogs (e.g., ) facilitates hydrogen bonding with catalytic residues in enzymes, a feature retained in the target compound .

Biological Activity

The compound 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a derivative of the 1,3,4-oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.36 g/mol. The compound features a thioether linkage and an oxadiazole moiety, which are critical for its biological activity.

Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a variety of mechanisms targeting different biological pathways:

-

Anticancer Activity : The oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as:

- Thymidylate Synthase

- Histone Deacetylases (HDAC)

- Topoisomerase II

- Telomerase

- Antimicrobial Properties : The thioether group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects .

- Antioxidant Activity : The presence of the oxadiazole ring contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of related compounds within the same chemical class:

- Study on Oxadiazole Derivatives : A study published in Pharmaceutical Research highlighted that oxadiazole derivatives demonstrated significant anticancer properties through apoptosis induction in K562 cells (a leukemia cell line). The study utilized molecular docking simulations to predict binding affinities to target enzymes .

- Molecular Docking Studies : Another research focused on synthesizing various oxadiazole derivatives showed that modifications at specific positions significantly enhanced anticancer activity by increasing binding interactions with target proteins involved in cell cycle regulation .

- Antimicrobial Efficacy : A comparative study evaluated multiple oxadiazole derivatives against bacterial strains and reported that certain substitutions led to improved antimicrobial potency, suggesting structure-activity relationships (SAR) that could guide future drug design efforts .

Q & A

Basic: What are the common synthetic routes for preparing 2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide?

The synthesis typically involves two key steps: (1) formation of the oxadiazole-thiol intermediate and (2) coupling with a chloroacetamide derivative. For example, a reflux reaction of 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride in the presence of triethylamine (TEA) or potassium carbonate (K₂CO₃) in acetone yields the target compound. Monitoring via TLC ensures reaction completion, followed by recrystallization (e.g., using ethanol or pet-ether) for purification . Variations include substituting chloroacetyl chloride with other electrophiles or optimizing solvent systems (e.g., DMF for enhanced solubility).

Basic: How is the structural identity of this compound confirmed after synthesis?

Structural validation employs a combination of spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Peaks corresponding to the pyridinyl protons (δ 8.5–9.0 ppm), oxadiazole-linked thioether (δ 4.0–4.5 ppm for -S-CH₂-), and p-tolyl group (δ 2.3 ppm for -CH₃) confirm connectivity .

- FTIR : Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C (600–700 cm⁻¹) are critical .

- LC-MS/Elemental Analysis : Molecular ion peaks ([M+H]⁺) and C/H/N/S/O percentages validate stoichiometry .

Advanced: What computational methods are used to predict the biological activity of this compound?

The PASS (Prediction of Activity Spectra for Substances) program is widely employed to forecast potential biological targets (e.g., enzyme inhibition, antimicrobial activity). Molecular docking (using AutoDock Vina or Schrödinger Suite) assesses binding affinities to receptors like lipoxygenase or acetylcholinesterase. Key parameters include docking scores (kcal/mol), hydrogen-bond interactions with active-site residues (e.g., Arg120 in LOX), and ligand efficiency metrics. Validation via comparative analysis with known inhibitors (e.g., NDGA for LOX) strengthens predictions .

Advanced: How can researchers resolve contradictions in biological assay data for this compound?

Discrepancies in activity (e.g., inconsistent IC₅₀ values) may arise from:

- Assay Conditions : Buffer pH, temperature, or solvent (DMSO concentration) variations affect compound solubility and stability. Standardizing protocols (e.g., 1% DMSO in PBS) is critical .

- Cellular vs. Enzymatic Assays : Differences in membrane permeability (e.g., logP >3 may enhance cellular uptake) vs. direct enzyme inhibition. Use orthogonal assays (e.g., SPR for binding kinetics) to validate .

- Isomerism/Polymorphism : Check for stereochemical impurities (via chiral HPLC) or crystallinity (PXRD) that alter bioactivity .

Advanced: What strategies optimize reaction yields for large-scale synthesis?

Key optimizations include:

- Catalyst Screening : Transition-metal catalysts (e.g., CuI for Ullmann-type couplings) or phase-transfer agents (e.g., TBAB) improve thioether bond formation .

- Solvent Selection : Polar aprotic solvents (acetone, DMF) enhance nucleophilic substitution rates. Microwave-assisted synthesis reduces reaction time (e.g., from 8h to 30min) .

- Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane:EtOAc gradients) minimize byproduct contamination .

Advanced: How is the metabolic stability of this compound evaluated in preclinical studies?

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60min to calculate t₁/₂ .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific inhibition (IC₅₀ <10 μM flags toxicity risks) .

- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) quantifies free fraction (fu%) to predict pharmacokinetics .

Basic: What are the recommended storage conditions to ensure compound stability?

Store as a lyophilized powder at –20°C under inert gas (N₂/Ar) to prevent oxidation. For solutions, use anhydrous DMSO (sealed under N₂) and avoid freeze-thaw cycles. Stability is confirmed via periodic HPLC purity checks (>95%) .

Advanced: What analytical techniques characterize degradation products under stressed conditions?

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), base (0.1M NaOH), and UV light (254nm).

- HPLC-PDA/HRMS : Identify degradants via retention time shifts and accurate mass (Δ <5 ppm). Major pathways include hydrolysis of the acetamide bond or oxadiazole ring scission .

- Kinetic Modeling : Arrhenius plots predict shelf-life (t₉₀) at 25°C using degradation rate constants .

Basic: What safety precautions are required when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Neutralize with 10% NaOH before incineration. Toxicity data (e.g., LD₅₀ in rodents) should be referenced from SDS sheets .

Advanced: How does molecular docking guide SAR studies for derivatives of this compound?

Docking studies prioritize structural modifications by:

- Pharmacophore Mapping : Identifying critical moieties (e.g., pyridinyl group for π-π stacking, oxadiazole-thioether for H-bonding).

- Free Energy Calculations (MM/GBSA) : Quantify contributions of substituents (e.g., p-tolyl vs. nitro-phenyl) to binding affinity .

- ADMET Prediction : Tools like SwissADME assess logP, solubility, and blood-brain barrier penetration for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.